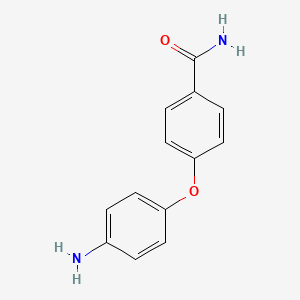

4-(4-Aminophenoxy)benzamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)benzamide typically involves the reaction of 4-aminophenol with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of efficient purification techniques such as recrystallization and chromatography is crucial for obtaining high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Aminophenoxy)benzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted benzamides .

Wissenschaftliche Forschungsanwendungen

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

One of the notable applications of 4-(4-Aminophenoxy)benzamide derivatives is their role as inhibitors of the DPP-IV enzyme, which is crucial for regulating blood sugar levels. Research has shown that a series of N-aminobenzamide derivatives exhibit promising inhibitory activity against DPP-IV, with some compounds demonstrating up to 38% inhibition at a concentration of 100 μM. This suggests potential for developing new antidiabetic agents based on this scaffold .

Carbonic Anhydrase Inhibition

Another significant application is in the inhibition of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes, including the regulation of intraocular pressure and tumor progression. Compounds derived from benzamide structures, including those similar to this compound, have been investigated for their inhibitory effects on human CA isoforms. These compounds showed low nanomolar inhibition against specific isoforms, indicating their potential use in treating conditions like glaucoma and certain cancers .

Synthesis and Structural Modifications

The synthesis of this compound involves classical coupling reactions between carboxylic acids and amines, often facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Modifications to the structure can enhance solubility and biological activity. For instance, incorporating various amino acid moieties has been shown to improve the water solubility of these compounds, making them more suitable for topical administration in ocular therapies .

Polymer Chemistry

In material science, derivatives of this compound have been utilized in synthesizing polyamides with unique properties. These polymers can be characterized using techniques such as Raman spectroscopy to study crystallinity and other physical properties. The incorporation of this compound into polymer matrices has implications for developing advanced materials with tailored mechanical and thermal properties .

Case Study: DPP-IV Inhibitors

A study involving the design and synthesis of N-substituted aminobenzamide derivatives highlighted the compound's potential as a DPP-IV inhibitor. The research involved computer-aided drug design to optimize binding interactions with the enzyme's active site. The most promising compounds were characterized using NMR and mass spectrometry, demonstrating significant improvements over existing DPP-IV inhibitors .

Case Study: Carbonic Anhydrase Inhibition

Research on benzamide derivatives indicated their effectiveness against various CA isoforms, notably hCA II and hCA IX, which are implicated in glaucoma and cancer. The study reported that specific modifications to the benzamide structure enhanced inhibitory potency, suggesting a pathway for developing targeted therapies for these conditions .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Activities | DPP-IV Inhibition | Up to 38% inhibition at 100 μM concentration |

| Carbonic Anhydrase Inhibition | Low nanomolar inhibition against hCA II and hCA IX | |

| Material Science | Polymer Synthesis | Enhanced properties in polyamides using benzamide derivatives |

| Crystallinity Studies | Use of Raman spectroscopy for characterization |

Wirkmechanismus

The mechanism of action of 4-(4-Aminophenoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The compound’s ability to form hydrogen bonds and interact with key amino acids in proteins is crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Aminophenoxy)picolinamide: This compound has similar structural features but includes a picolinamide group instead of a benzamide group.

N-(4-(4-Aminophenoxy)phenyl)acetamide: This compound has an acetamide group instead of a benzamide group.

Uniqueness

4-(4-Aminophenoxy)benzamide is unique due to its specific combination of an aminophenoxy group and a benzamide core, which imparts distinct chemical and biological properties.

Biologische Aktivität

Overview

4-(4-Aminophenoxy)benzamide, a compound with the chemical formula C13H13N3O2, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, particularly in oncology and virology.

The primary target of this compound is the MET protein, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and motility. The compound interacts with MET by forming hydrogen bonds that inhibit its activity, leading to downstream effects on cell signaling pathways associated with cancer progression .

Key Biochemical Pathways

- Cell Proliferation : Inhibits pathways that promote cell division.

- Apoptosis Induction : Modulates gene expression related to programmed cell death.

- Kinase Inhibition : Demonstrated inhibitory effects on several kinases involved in tumor growth .

Pharmacological Properties

This compound exhibits a range of pharmacological properties:

- Antiproliferative Activity : Effective against various cancer cell lines including HepG2 (liver cancer) and HCT116 (colon cancer), showing significant inhibition at low micromolar concentrations.

- Antiviral Activity : Related compounds have shown efficacy against Ebola virus entry, suggesting potential for broader antiviral applications .

In Vitro Studies

In laboratory settings, this compound has been tested against multiple cancer cell lines. For example:

- HepG2 Cells : Exhibited reduced proliferation rates when treated with the compound.

- HCT116 Cells : Showed increased apoptosis markers following exposure to varying concentrations of the compound .

In Vivo Studies

Animal model studies indicate that higher doses of this compound can prolong survival in models of colon carcinoma. The compound's ability to suppress angiogenesis and induce apoptosis in tumor cells has been highlighted as a mechanism for its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized through comparison with structurally similar compounds. Below is a summary table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | Contains a pyridine ring | Known for significant enzyme inhibition properties |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | Similar structure but with a picoline moiety | Exhibits different solubility characteristics |

| N-(4-hydroxyphenyl)-N-methylpyridine-4-carboxamide | Hydroxyl group instead of amino group | May show different reactivity patterns |

This comparison illustrates how variations in molecular structure can influence biological activity and chemical behavior.

Antiviral Efficacy

A study focusing on related compounds demonstrated their effectiveness as inhibitors of Ebola virus entry. While this does not directly assess this compound, it underscores the potential for similar compounds in antiviral research .

Antitumor Activity

Research involving derivatives of 4-(aminomethyl)benzamide has shown broad-spectrum antiproliferative activity against various tumor cell lines, indicating that structural modifications can enhance biological efficacy .

Eigenschaften

IUPAC Name |

4-(4-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXRZMVBLFFQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.